3-(3,5-Dibromo-4-hydroxy-phenyl)-5-[2-(1H-indol-3-yl)-2-oxo-ethylidene]-2-thioxo-thiazolidin-4-one
Overview
Description
3-(3,5-Dibromo-4-hydroxy-phenyl)-5-[2-(1H-indol-3-yl)-2-oxo-ethylidene]-2-thioxo-thiazolidin-4-one: is a complex organic compound that features a unique combination of brominated phenyl, indole, and thiazolidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dibromo-4-hydroxy-phenyl)-5-[2-(1H-indol-3-yl)-2-oxo-ethylidene]-2-thioxo-thiazolidin-4-one typically involves multi-step organic reactions. One common method starts with the bromination of 4-hydroxyphenyl compounds, followed by the formation of the thiazolidinone ring through cyclization reactions. The indole moiety is then introduced via a condensation reaction with an appropriate indole derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and thioxo groups.
Reduction: Reduction reactions can target the carbonyl and thioxo groups, potentially converting them to alcohols and thiols, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the bromine atoms.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or thiols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
Biologically, the compound may exhibit interesting pharmacological properties, such as antimicrobial or anticancer activity. Research in this area focuses on understanding its interactions with biological targets and evaluating its therapeutic potential.
Medicine
In medicine, derivatives of this compound could be developed as drug candidates. Studies may investigate their efficacy, safety, and mechanism of action in treating various diseases.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure may also make it suitable for applications in sensors or catalysts.
Mechanism of Action
The mechanism of action of 3-(3,5-Dibromo-4-hydroxy-phenyl)-5-[2-(1H-indol-3-yl)-2-oxo-ethylidene]-2-thioxo-thiazolidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Dibromo-4-hydroxy-phenyl)-5-[2-(1H-indol-3-yl)-2-oxo-ethylidene]-2-thioxo-thiazolidin-4-one: can be compared with other thiazolidinone derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
(5E)-3-(3,5-dibromo-4-hydroxyphenyl)-5-[2-(1H-indol-3-yl)-2-oxoethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Br2N2O3S2/c20-12-5-9(6-13(21)17(12)25)23-18(26)16(28-19(23)27)7-15(24)11-8-22-14-4-2-1-3-10(11)14/h1-8,22,25H/b16-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOMJBQDFDDWES-FRKPEAEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C=C3C(=O)N(C(=S)S3)C4=CC(=C(C(=C4)Br)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)/C=C/3\C(=O)N(C(=S)S3)C4=CC(=C(C(=C4)Br)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Br2N2O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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